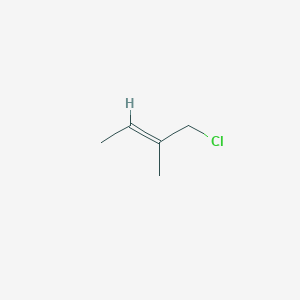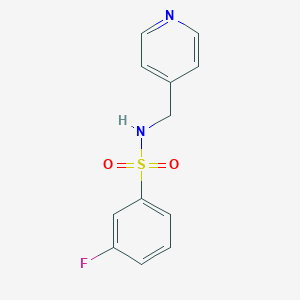
Digalllium monoselenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Digallium monoselenide (Ga2Se) is a semiconductor material that has gained significant attention in recent years due to its unique properties and potential applications in optoelectronics, photovoltaics, and spintronics. This compound has a hexagonal crystal structure and is composed of gallium and selenium atoms in a 2:1 ratio.
Mecanismo De Acción
The mechanism of action of Digallium monoselenide is not well understood, but studies have shown that the compound exhibits excellent electrical and optical properties due to its unique crystal structure. The gallium and selenium atoms in Digallium monoselenide form a layered structure, which allows for efficient charge transport and absorption of light.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Digallium monoselenide, but studies have shown that the compound is biocompatible and has low toxicity. However, further research is needed to fully understand the potential effects of the compound on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Digallium monoselenide is its unique properties, which make it suitable for a wide range of applications in optoelectronics and spintronics. The compound is also relatively easy to synthesize using different methods. However, one of the limitations of Digallium monoselenide is its high sensitivity to air and moisture, which can affect its properties and performance.
Direcciones Futuras
There are several future directions for research on Digallium monoselenide, including the development of new synthesis methods to improve the quality and performance of the compound. Further studies are also needed to fully understand the mechanism of action of Digallium monoselenide and its potential applications in different fields. Additionally, research on the biocompatibility and toxicity of the compound is needed to assess its potential for use in biomedical applications.
Métodos De Síntesis
The synthesis of Digallium monoselenide can be achieved using different methods, including chemical vapor transport, chemical vapor deposition, and molecular beam epitaxy. The chemical vapor transport method involves the reaction of gallium and selenium in a sealed quartz ampoule under a vacuum or inert gas atmosphere. The reactants are heated to a high temperature, and the resulting vapor is transported to a cooler region of the ampoule, where it condenses to form the Digallium monoselenide crystals. The chemical vapor deposition method involves the use of a precursor gas containing gallium and selenium, which is decomposed on a substrate to form the compound. The molecular beam epitaxy method involves the deposition of gallium and selenium atoms on a substrate in a controlled manner using a molecular beam.
Aplicaciones Científicas De Investigación
Digallium monoselenide has been extensively studied for its potential applications in optoelectronics and photovoltaics. The compound has a direct bandgap of 1.8 eV, which makes it suitable for the fabrication of solar cells and light-emitting diodes. The unique properties of Digallium monoselenide have also made it a promising material for spintronics, which involves the manipulation of electron spin for information processing.
Propiedades
Número CAS |
12160-72-4 |
|---|---|
Nombre del producto |
Digalllium monoselenide |
Fórmula molecular |
Ga2H4Se |
Peso molecular |
222.45 g/mol |
InChI |
InChI=1S/2Ga.Se.4H |
Clave InChI |
FCEFGCUNHCQJFK-UHFFFAOYSA-N |
SMILES |
[GaH2].[GaH2].[Se] |
SMILES canónico |
[GaH2].[GaH2].[Se] |
Sinónimos |
Digalllium monoselenide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)










